molecular formula C6H6OS B1363457 3-Hydroxythiophenol CAS No. 40248-84-8

3-Hydroxythiophenol

Cat. No. B1363457
CAS RN: 40248-84-8
M. Wt: 126.18 g/mol
InChI Key: DOFIAZGYBIBEGI-UHFFFAOYSA-N
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Patent
US06054623

Procedure details

3-hydroxythiophenol was then prepared by charging a dry 12 L jacketed flask purged with nitrogen, with sulfur powder (52.1 g, 1.6 mol) and THF (585 mL). The mixture was cooled to 5° C. with stirring followed by addition of the above Grignard solution via a Teflon transfer line by applying N2 pressure. The rate of the Grignard reaction was adjusted so that the reaction temperature could be kept below 15° C. The Grignard flask was rinsed with THF (2×234 mL) and the rinsed solution was added to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred until a negative Gilman test was obtained. To the resultant mixture was then added 10% aqueous HCl (1158 g) in one portion. The pot temperature rose to 50° C. The reaction was stirred for one additional hour while cooling to room temperature. The bottom aqueous layer was drained off from the top THF layer and was treated with a solution of KOH (508 g) and Na2S2O5 (212.7 g) in water (1740 mL). The resultant mixture was heated at reflux for two hours. The THF layer was separated and concentrated. The residue was combined with the aqueous layer, which was washed with butyl methyl ether (2×1170 mL). The aqueous phase was acidified to pH 1 with concentrated HCl. The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL) and the combined organic layer was washed with brine (780 mL). Removal of the solvent under reduced pressure while keeping the water bath temperature less than 30° C. afforded the crude product (181.6 g) as a slightly yellow liquid. Vacuum distillation using a Vigruex distilling column gave phenol (16 g), 3-hydroxythiophenol (135.7 g) and a high boiling point residue (29.9 g). The yield of the desired product was 53%, and purity was greater than 99%, as determined by GC.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52.1 g
Type
reactant
Reaction Step Four
Name
Quantity
585 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1158 g
Type
reactant
Reaction Step Seven
Name
Quantity
508 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Na2S2O5
Quantity
212.7 g
Type
reactant
Reaction Step Eight
Name
Quantity
1740 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[S].N#N.Cl.[OH-].[K+]>O.C1COCC1>[C:2]1([OH:1])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1 |f:4.5,^3:8|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)S
Step Four
Name
Quantity
52.1 g
Type
reactant
Smiles
[S]
Name
Quantity
585 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1158 g
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
508 g
Type
reactant
Smiles
[OH-].[K+]
Name
Na2S2O5
Quantity
212.7 g
Type
reactant
Smiles
Name
Quantity
1740 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The rate of the Grignard reaction
CUSTOM
Type
CUSTOM
Details
could be kept below 15° C
WASH
Type
WASH
Details
The Grignard flask was rinsed with THF (2×234 mL)
ADDITION
Type
ADDITION
Details
the rinsed solution was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred until a negative Gilman test
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
rose to 50° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for one additional hour
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The THF layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
was washed with butyl methyl ether (2×1170 mL)
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine (780 mL)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the water bath temperature less than 30° C.
CUSTOM
Type
CUSTOM
Details
afforded the crude product (181.6 g) as a slightly yellow liquid
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
distilling column

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
Name
Type
product
Smiles
OC=1C=C(C=CC1)S
Measurements
Type Value Analysis
AMOUNT: MASS 135.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.